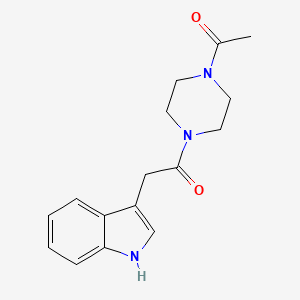![molecular formula C14H20N2O2 B7514753 [4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as DMAP or DMHP. DMAP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
科学研究应用
DMAP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. DMAP has also been used as a catalyst in organic synthesis, where it has been shown to be highly effective in promoting a variety of chemical reactions. Additionally, DMAP has been explored for its potential applications in materials science, where it has been used as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of DMAP is not fully understood. However, it is believed to act as a nucleophilic catalyst in organic reactions, promoting the formation of carbon-carbon and carbon-nitrogen bonds. In medicinal chemistry, DMAP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
DMAP has been shown to exhibit a wide range of biochemical and physiological effects. In medicinal chemistry, DMAP has been shown to exhibit antitumor, antiviral, and antifungal properties. Additionally, DMAP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters. In materials science, DMAP has been used as a building block for the synthesis of novel materials.
实验室实验的优点和局限性
DMAP has several advantages as a catalyst in organic synthesis. It is highly effective in promoting a variety of chemical reactions and is relatively inexpensive. Additionally, DMAP is readily available and can be easily synthesized in the laboratory. However, DMAP has some limitations as a catalyst. It can be toxic and may require special handling and disposal procedures. Additionally, DMAP may not be effective in all chemical reactions and may require optimization for specific applications.
未来方向
DMAP has several potential future directions. In medicinal chemistry, DMAP may be further explored for its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, DMAP may be used as a building block for the synthesis of novel materials, which may have applications in various fields, including electronics and photonics. Finally, DMAP may be further optimized as a catalyst in organic synthesis, potentially leading to the development of new chemical reactions and synthetic methods.
合成方法
The synthesis of DMAP involves the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DMAP. The synthesis of DMAP is relatively simple and can be carried out using standard laboratory techniques.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-7-5-11(6-8-12)14(18)16-9-3-4-13(17)10-16/h5-8,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDADBLPKKQULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)